![molecular formula C6H10N2O B598023 2,6-Diazaspiro[3.4]octan-5-on CAS No. 1203797-62-9](/img/structure/B598023.png)

2,6-Diazaspiro[3.4]octan-5-on

Übersicht

Beschreibung

2,6-Diazaspiro[3.4]octan-5-one is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing nitrogen atoms at the 2 and 6 positions.

Wissenschaftliche Forschungsanwendungen

2,6-Diazaspiro[3

Wirkmechanismus

Target of Action

The primary target of 2,6-Diazaspiro[3.4]octan-5-one is the Sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the IP3 receptor. It is involved in various cellular functions, and its antagonists have been reported to enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects .

Mode of Action

2,6-Diazaspiro[3.4]octan-5-one interacts with σ1R as an antagonist . By binding to σ1R, it inhibits the action of σ1R, which in turn enhances the antinociceptive effect of MOR agonists .

Biochemical Pathways

The exact biochemical pathways affected by 2,6-Diazaspiro[3It is known that σ1r antagonists can enhance the analgesic effect of mor agonists . This suggests that 2,6-Diazaspiro[3.4]octan-5-one may affect the opioid signaling pathway, which plays a crucial role in pain perception.

Result of Action

The primary result of 2,6-Diazaspiro[3.4]octan-5-one’s action is the enhancement of the antinociceptive effect of morphine and the prevention of morphine-induced analgesic tolerance . This suggests that it could be used to improve pain management strategies, particularly in cases where opioid tolerance has developed.

Biochemische Analyse

Biochemical Properties

2,6-Diazaspiro[3.4]octan-5-one plays a significant role in biochemical reactions. It has been found to interact with sigma-1 receptors, which are involved in modulating the effects of opioids like morphine . The compound acts as a sigma-1 receptor antagonist, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance . Additionally, 2,6-Diazaspiro[3.4]octan-5-one has shown potential in inhibiting Mycobacterium tuberculosis, making it a promising candidate for antitubercular drug development .

Cellular Effects

2,6-Diazaspiro[3.4]octan-5-one influences various cellular processes. It has been observed to enhance the antinociceptive effect of morphine by interacting with sigma-1 receptors, which play a role in cell signaling pathways . This interaction helps in rescuing morphine-induced analgesic tolerance, thereby improving pain management . Furthermore, the compound’s antitubercular activity suggests its potential impact on cellular metabolism and gene expression in Mycobacterium tuberculosis .

Molecular Mechanism

The molecular mechanism of 2,6-Diazaspiro[3.4]octan-5-one involves its binding interactions with sigma-1 receptors. By acting as an antagonist, it modulates the receptor’s activity, leading to enhanced antinociceptive effects and reduced morphine tolerance . Additionally, the compound’s structure allows it to interact with bacterial enzymes, inhibiting the growth of Mycobacterium tuberculosis . These interactions highlight the compound’s potential as a therapeutic agent in pain management and tuberculosis treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Diazaspiro[3.4]octan-5-one have been studied over time. The compound has shown stability under various conditions, maintaining its efficacy in enhancing the antinociceptive effect of morphine and inhibiting Mycobacterium tuberculosis . Long-term studies have indicated that the compound can consistently rescue morphine tolerance, suggesting its potential for sustained therapeutic use

Dosage Effects in Animal Models

The effects of 2,6-Diazaspiro[3.4]octan-5-one vary with different dosages in animal models. At lower doses, the compound effectively enhances the antinociceptive effect of morphine without causing significant adverse effects . At higher doses, there may be potential toxic effects, which necessitate careful dosage optimization in therapeutic applications . Studies have shown that the compound’s antitubercular activity is also dose-dependent, with higher doses leading to more effective inhibition of Mycobacterium tuberculosis .

Metabolic Pathways

2,6-Diazaspiro[3.4]octan-5-one is involved in various metabolic pathways. It interacts with sigma-1 receptors and bacterial enzymes, influencing metabolic flux and metabolite levels The compound’s ability to modulate these pathways highlights its potential as a therapeutic agent in pain management and tuberculosis treatment

Transport and Distribution

The transport and distribution of 2,6-Diazaspiro[3.4]octan-5-one within cells and tissues are crucial for its efficacy. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

2,6-Diazaspiro[3.4]octan-5-one’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with sigma-1 receptors and bacterial enzymes, which ultimately determine its therapeutic efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Several synthetic routes have been developed for the preparation of 2,6-Diazaspiro[3.4]octan-5-one. One common method involves the annulation of cyclopentane or four-membered rings using readily available starting materials. These approaches typically employ conventional chemical transformations and minimal chromatographic purifications . Another method involves the manipulation of ester functionalities through one-pot alkaline hydrolysis followed by transformation to amides and subsequent deprotection-acylation protocols .

Industrial Production Methods

While specific industrial production methods for 2,6-Diazaspiro[3.4]octan-5-one are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of readily available starting materials and conventional chemical transformations suggests that industrial production could be feasible with optimization of reaction conditions and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions

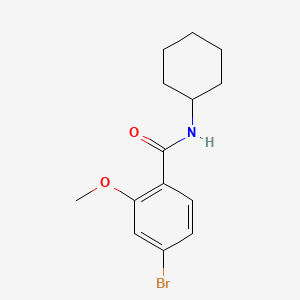

2,6-Diazaspiro[3.4]octan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms and the spiro-connected structure, which provides unique reactivity.

Common Reagents and Conditions

Common reagents used in the reactions of 2,6-Diazaspiro[3.4]octan-5-one include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents such as potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst. Substitution reactions often involve nucleophiles like amines or halides under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted spiro compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Diazaspiro[3.4]octan-7-one: This compound shares a similar spiro-connected structure but differs in the position of the carbonyl group.

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane:

Uniqueness

2,6-Diazaspiro[3.4]octan-5-one stands out due to its specific structural features, including the position of the nitrogen atoms and the carbonyl group.

Eigenschaften

IUPAC Name |

2,6-diazaspiro[3.4]octan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-5-6(1-2-8-5)3-7-4-6/h7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWNHGPWYMORFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C12CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717096 | |

| Record name | 2,6-Diazaspiro[3.4]octan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203797-62-9 | |

| Record name | 2,6-Diazaspiro[3.4]octan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)

![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597949.png)

![tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate](/img/structure/B597958.png)

![3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B597962.png)